(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (BOC) group, a fluorenylmethyloxycarbonyl (FMOC) group, and an amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid typically involves the protection of the amino and carboxyl groups, followed by the introduction of the BOC and FMOC groups. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing, decarboxylation, and selective carbonyl reduction, to yield the desired product .
Industrial Production Methods
Industrial production of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid involves optimizing the synthetic route for high yield and purity. This includes using environmentally friendly reagents and conditions, such as metal-free oxidation and reduction reactions, to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Selective reduction of carbonyl groups can be achieved using reducing agents.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions are mediated by the functional groups on the pyrrolidine ring, which facilitate binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
- (2R,4R)-2-Alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids
Uniqueness
(2R,4R)-BOC-4-AMINO-1-FMOC-PYRROLIDINE-2-CARBOXYLIC acid is unique due to its dual protective groups (BOC and FMOC), which provide stability and facilitate selective reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages over similar compounds that may lack such protective groups.
Properties
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXPICLVWOJSE-QVKFZJNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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